

A Researcher's Guide to Commercial Resistin ELISA Kits: A Comparative Analysis

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Compound of Interest

Compound Name: *resistin*

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For researchers, scientists, and drug development professionals investigating the role of resistin in metabolic diseases, inflammation, and insulin resistance, selecting the right quantification tool is paramount. The enzyme-linked immunosorbent assay (ELISA) remains a staple for its sensitivity and throughput. However, the market is populated with a variety of commercial kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available human and mouse resistin ELISA kits, supported by manufacturer-provided data, to aid in your selection process.

Performance Comparison of Human Resistin ELISA Kits

Choosing an appropriate ELISA kit requires careful consideration of its quantitative attributes. Key parameters such as assay range, sensitivity (Lower Limit of Detection), and precision are critical for generating reliable and reproducible data. The following table summarizes the performance specifications for several popular human resistin ELISA kits.

Manufacturer	Catalog Number	Assay Range (ng/mL)	Sensitivity (LOD)	Intra-Assay CV%	Inter-Assay CV%	Sample Types
R&D Systems	DRSN00	0.2 - 10	0.055 ng/mL	Not Specified	Not Specified	Cell Culture Supernates, Serum, Plasma
Abcam	ab183364	0.078 - 5	24 pg/mL	Not Specified	Not Specified	Serum, Plasma, Cell Culture Supernatant[1]
Abcam	ab108896	0.25 - 16	≤ 0.2 ng/mL	Not Specified	Not Specified	Serum, Plasma, Urine, Saliva, Cell Culture Supernatants
BioVendor	RD191016100	1 - 50	0.012 ng/mL	5.9%	7.6%	Serum, Plasma (EDTA, Heparin, Citrate)[2]
Assay Genie	HUFI00235	0.031 - 2	18.75 pg/mL	Not Specified	Not Specified	Serum, Plasma, Other Biological Fluids[3]
Millipore	EZHR-95K	0.16 - 10	0.16 ng/mL	Not Specified	Not Specified	Serum, Plasma

(K2 EDTA)
[\[4\]](#)

Performance Comparison of Mouse Resistin ELISA Kits

Similar to human studies, mouse models are crucial in resistin research. The performance of ELISA kits for mouse resistin can vary, impacting the translation of preclinical findings. Below is a comparison of available mouse resistin ELISA kits.

Manufacturer	Catalog Number	Assay Range (pg/mL)	Sensitivity (LOD)	Intra-Assay CV%	Inter-Assay CV%	Sample Types
R&D Systems	MRSN00	31.2 - 2,000	8 pg/mL	2.7 - 4.0%	6.9 - 7.3%	Cell Culture Supernates, Serum, Plasma [5]
Thermo Fisher	EMRETN	5 - 1,000	5 pg/mL	<10%	<12%	Serum, Plasma, Cell Culture Medium [6]
Cusabio	CSB-E07272m	62.5 - 4,000	41.036 pg/mL	<8%	Not Specified	Serum, Plasma, Cell Culture Supernates, Tissue Homogenates [7]

Experimental Methodology: The Sandwich ELISA Principle

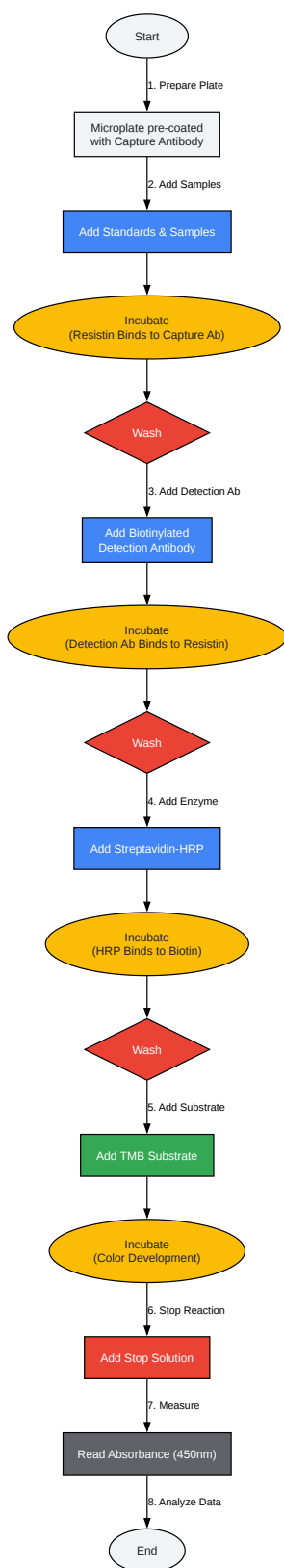
The majority of the compared kits employ the quantitative sandwich ELISA technique. This method offers high specificity and sensitivity. The general workflow is consistent across kits and is detailed below.

General Experimental Protocol:

- **Plate Preparation:** A 96-well microplate pre-coated with a capture antibody specific for resistin is provided.
- **Sample/Standard Addition:** Standards with known resistin concentrations and unknown samples are pipetted into the wells. Any resistin present in the sample binds to the immobilized capture antibody. The plate is typically incubated for a set period (e.g., 2 hours at room temperature) to allow for this binding.[8]
- **Washing:** The plate is washed to remove any unbound substances. This step is critical for reducing background noise.[9]
- **Detection Antibody Addition:** A biotin-conjugated detection antibody, also specific for resistin, is added to each well. This antibody binds to a different epitope on the captured resistin, forming a "sandwich" complex. The plate is incubated again.[10]
- **Enzyme Conjugate Addition:** After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.[10]
- **Substrate Addition:** Following a final wash to remove unbound enzyme conjugate, a substrate solution (commonly TMB, Tetramethylbenzidine) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.[8][9]
- **Stopping the Reaction:** A stop solution (e.g., sulfuric acid) is added to terminate the reaction, which results in a color change (e.g., from blue to yellow).[8][9]
- **Data Acquisition:** The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).[9] The concentration of resistin in the

samples is then determined by comparing their OD values to the standard curve generated from the standards of known concentrations.

This standardized protocol ensures that results are quantitative and reproducible. However, researchers should always adhere to the specific incubation times, temperatures, and reagent volumes detailed in the manual of the chosen kit.



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Caption: A typical workflow for a commercial sandwich ELISA kit.

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